![molecular formula C5H5ClF3N3 B2957116 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine CAS No. 1006448-56-1](/img/structure/B2957116.png)
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
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Description
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine (CFTPA) is a small organic molecule with a molecular weight of 197.53 g/mol. CFTPA has been studied extensively in scientific research due to its potential applications in chemical synthesis, drug discovery, and biochemistry. CFTPA is a promising compound for many applications, as it has a wide range of properties, including low toxicity, low volatility, and high solubility in aqueous and organic solvents.
Scientific Research Applications
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives, including those substituted at various positions on the pyrazole ring, has been a significant area of research. For example, the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines has been achieved using the trichloromethyl moiety as a leaving group in nucleophilic substitutions. These compounds were identified as CGRP receptor antagonists, highlighting their potential in drug discovery (Lim, Dolzhenko, & Dolzhenko, 2014).
Chemoselective Amination
The chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles has been studied, demonstrating selective amination with the cyclic secondary amino group of 3-amino-1H-pyrazoles under specific conditions. This research contributes to the field of synthetic chemistry by offering methods for selective functionalization of compounds (Shen et al., 2010).
Oxidation Processes
The use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions showcases an efficient oxidation process relevant to the modification of pyrazole-based structures (Zolfigol et al., 2006).
Dinuclear Metal Complexes
Research on pyrazole-based ligands has led to the synthesis of dinuclear cobalt(II) complexes, which have potential applications in catalysis and materials science. These complexes are synthesized using pyrazole ligands with chelating side arms, indicating the utility of pyrazole derivatives in forming complex metal-organic structures (Meyer et al., 1997).
Enzyme Inhibition Studies
Tertiary amine derivatives of chlorochalcone, including pyrazole derivatives, have been studied for their inhibitory activity against acetylcholinesterase (AChE) and buthylcholinesterase (BuChE). These studies not only contribute to understanding the biological activities of pyrazole derivatives but also to the development of potential therapeutic agents (Gao et al., 2016).
properties
IUPAC Name |
4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3N3/c6-3-1-12(11-4(3)10)2-5(7,8)9/h1H,2H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGWHDOWQAVIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine |
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